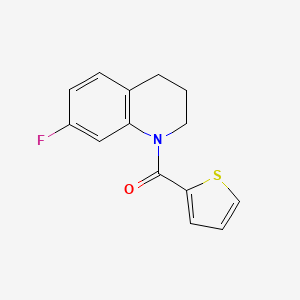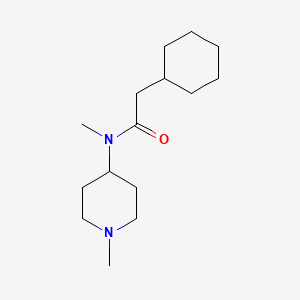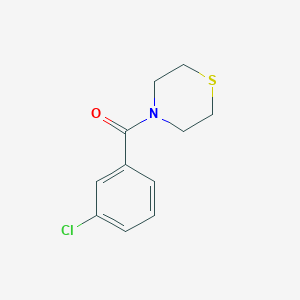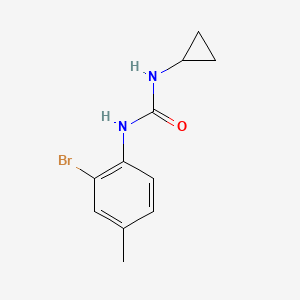
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the inhibition of various enzymes and proteins that are involved in the regulation of biological processes. It acts as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of CK2. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high potency and selectivity. It has been shown to be highly effective in inhibiting the activity of CK2 and HDACs, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone in scientific research. One of the main areas of focus is the development of novel drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is ongoing research on the mechanism of action of this compound and its potential applications in other areas of biology.
Méthodes De Synthèse
The synthesis of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone involves the reaction of 2-aminobenzophenone with thiophen-2-carboxylic acid and 4-fluorobenzaldehyde. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone has various applications in scientific research. It is primarily used in the study of biological processes such as apoptosis, autophagy, and cell proliferation. It is also used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBFSAYMBQTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)N(C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)





![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)

